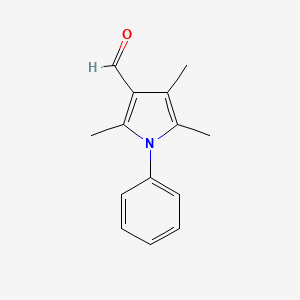

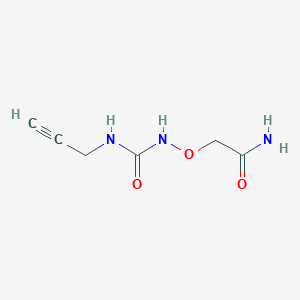

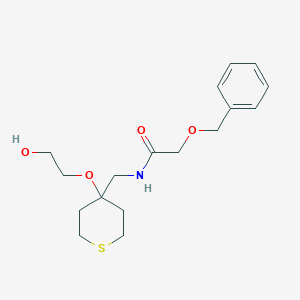

2,4,5-trimethyl-1-phenyl-1H-pyrrole-3-carbaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2,4,5-trimethyl-1-phenyl-1H-pyrrole-3-carbaldehyde is a heterocyclic organic compound with potential applications in various fields of research and industry. Pyrrole is widely known as a biologically active scaffold which possesses a diverse nature of activities . The combination of different pharmacophores in a pyrrole ring system has led to the formation of more active compounds .

Synthesis Analysis

Pyrrole derivatives can be synthesized through various methods. One such method involves the condensation of carboxylic acid moiety with substituted amine i.e. 2,4,4-trimethoxybutan-1-amine under reflux conditions followed by acid-mediated cyclization, resulting in the formation of N-acyl derivative of pyrrole .Chemical Reactions Analysis

Pyrrole and its derivatives are known to participate in various chemical reactions. For instance, the reaction of 2-azido-1,3-diphenylprop-2-en-1-one with pentane-2,4-dione, catalyzed by indium trichloride in water, resulted in the formation of (1-(4-benzoyl)-2-methyl-5-phenyl-1H-pyrrol-3-yl) ethanone .Scientific Research Applications

Synthesis of Pyrrolyl Compounds

Research has explored the synthesis of various pyrrolyl compounds, including those with metallated pyrrole-2-carbaldehydes, demonstrating the versatility of pyrrole derivatives in organometallic chemistry (Denat, Gaspard-Iloughmane, & Dubac, 1992).

Thermal and Photochemical Reactivity

Studies have investigated the thermal and photochemical reactivity of pyrrole derivatives like 1,3,4-trimethyl-2,2′-pyrromethen-5[1H]-one, highlighting the potential of these compounds in photochemical applications (Groot & Lugtenburg, 2010).

Antimicrobial Activity

Research has also focused on the antimicrobial properties of pyrrole derivatives. Schiff bases of chitosan with heteroaryl pyrazole derivatives, including those similar to 2,4,5-trimethyl-1-phenyl-1H-pyrrole-3-carbaldehyde, have been synthesized and shown to exhibit significant antimicrobial activity (Hamed et al., 2020).

Development of Fluorinated Pyrroles

The development of new fluorinated pyrroles, including variants of pyrrole-5-carbaldehydes, has been a subject of research, offering new possibilities in the synthesis of fluorinated organic compounds (Surmont et al., 2009).

Pharmacological Applications

Pyrrole derivatives have been synthesized for potential pharmacological applications. For instance, the design and synthesis of new pyrazole analogues starting from pyrazole-4-carbaldehydes have been explored for their anticonvulsant and analgesic properties (Viveka et al., 2015).

Future Directions

Due to the diversity of pyrrole analogs in the therapeutic response profile, many researchers have been working to explore this skeleton to its maximum potential against several diseases or disorders . This suggests that 2,4,5-trimethyl-1-phenyl-1H-pyrrole-3-carbaldehyde and similar compounds may have promising future applications in medicinal chemistry and pharmaceutical research.

properties

IUPAC Name |

2,4,5-trimethyl-1-phenylpyrrole-3-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO/c1-10-11(2)15(12(3)14(10)9-16)13-7-5-4-6-8-13/h4-9H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUASEJQXPUHOLA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N(C(=C1C=O)C)C2=CC=CC=C2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4,5-trimethyl-1-phenyl-1H-pyrrole-3-carbaldehyde | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Amino-3-[4-(trifluoromethylsulfanyl)phenyl]propanoic acid;hydrochloride](/img/structure/B2596194.png)

![5-Methyl-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B2596195.png)

![4-Amino-1-cyclopentyl-N-[2-(dimethylamino)ethyl]-1H-pyrazole-3-carboxamide](/img/structure/B2596206.png)

![N-(1,3-benzodioxol-5-yl)-2-[3-(3-methylphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetamide](/img/structure/B2596213.png)

![N-(2-chlorobenzyl)-2-((7-(3-methoxyphenyl)-8-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)acetamide](/img/structure/B2596215.png)